Mecoprop-trolamine

CAS No.: 97635-48-8

Cat. No.: VC17164834

Molecular Formula: C16H26ClNO6

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97635-48-8 |

|---|---|

| Molecular Formula | C16H26ClNO6 |

| Molecular Weight | 363.8 g/mol |

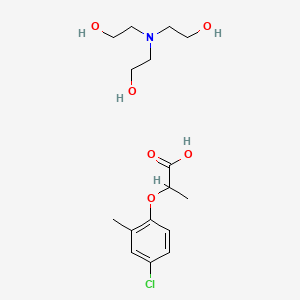

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |

| Standard InChI | InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |

| Standard InChI Key | CDRNTSYQTIKJNX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO |

Introduction

Chemical Identity and Structural Characteristics

Mecoprop-trolamine is synthesized through the neutralization of mecoprop acid (C₁₀H₁₁ClO₃) with triethanolamine, yielding a water-soluble salt optimized for herbicidal formulations . The parent compound, mecoprop, exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-isomer (mecoprop-P) exhibiting herbicidal activity . The trolamine salt enhances solubility and stability, facilitating foliar absorption and systemic translocation in target plants.

Molecular Formula: C₁₀H₁₁ClO₃ · C₆H₁₅NO₃

Molecular Weight: 252.74 g/mol (mecoprop acid) + 149.19 g/mol (triethanolamine) = 401.93 g/mol

Structural Features: The anion retains the core 2-(4-chloro-2-methylphenoxy)propanoic acid structure, while the triethanolamine cation contributes three hydroxyl groups, enabling hydrogen bonding and hygroscopicity .

Synthesis and Industrial Applications

Synthesis Pathway

Mecoprop-trolamine is produced via a two-step process:

-

Synthesis of Mecoprop Acid: Chlorination of o-cresol followed by etherification with 2-chloropropionic acid yields racemic mecoprop .

-

Salt Formation: Reaction with triethanolamine in aqueous medium neutralizes the carboxylic acid group, forming the trolamine salt .

Historical Use in Herbicide Formulations

As a component of broad-spectrum herbicides like Trillion® , mecoprop-trolamine was applied at rates up to 0.55 kg/ha, often combined with 2,4-D and dicamba for synergistic effects . At CFB Gagetown, Canada, 50 kg of mecoprop (as various salts) treated 91 hectares in 1986 .

Physicochemical Properties

Table 1 summarizes key properties of mecoprop-trolamine derived from experimental data and analogous salts :

The high water solubility and low volatility favor environmental mobility, necessitating careful management to prevent groundwater contamination .

Toxicological Profile

Acute Toxicity

-

Dermal LD₅₀ (Rabbits): >2,000 mg/kg

No acute mortality was observed in mammalian studies, aligning with the U.S. EPA’s Toxicity Class III designation .

Chronic and Subchronic Effects

Subchronic oral exposure in rodents induced dose-dependent hematological and renal changes:

-

90-Day Rat Study:

-

52-Week Dog Study:

Carcinogenicity and Mutagenicity

A 24-month rat carcinogenicity study found no significant tumor incidence, though female mice showed elevated liver adenomas at 1,000 mg/kg/day . The European Commission concluded mecoprop lacks genotoxic potential under standard use conditions .

Environmental Fate and Ecotoxicology

Degradation Pathways

-

Photolysis: Rapid degradation in aqueous media (t₁/₂ <48 hr)

Major metabolites include 4-chloro-2-methylphenol and β-hydroxylated derivatives, which exhibit lower persistence .

Ecotoxicological Impacts

Regulatory Status and Risk Management

Global Regulatory Actions

-

Canada: All racemic mecoprop formulations, including trolamine salts, were phased out by 2004 following PMRA re-evaluation .

-

European Union: Mecoprop-P (active isomer) remains approved under Regulation (EC) No 1107/2009, with strict application limits .

Exposure Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume